molecular formula C20H19BrN4O2S B11268843 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine

Cat. No.: B11268843
M. Wt: 459.4 g/mol
InChI Key: PNYHVGYQULGROE-UHFFFAOYSA-N
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Description

4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine is a complex organic compound that features a piperazine ring substituted with a bromobenzenesulfonyl group and a phenylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the bromobenzenesulfonyl group and the phenylpyrimidine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, advanced purification techniques, and waste management systems.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in various derivatives with different functional groups.

Scientific Research Applications

4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical assays and studies.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine include:

  • 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]ethan-1-ol
  • 4-(1-Piperazinyl)aniline
  • 2-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyrazine

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This makes it particularly versatile and valuable for various applications, especially in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H19BrN4O2S

Molecular Weight

459.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine

InChI

InChI=1S/C20H19BrN4O2S/c21-17-6-8-18(9-7-17)28(26,27)25-12-10-24(11-13-25)20-14-19(22-15-23-20)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2

InChI Key

PNYHVGYQULGROE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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